Mebeverine alcohol

Vue d'ensemble

Description

- L’alcool de mébévérine est un métabolite de la mébévérine, un médicament antispasmodique musculotrope.

- Il est couramment utilisé pour soulager les symptômes associés au syndrome du côlon irritable (SCI).

- Le composé agit en relaxant les muscles de l’intestin et de ses environs .

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour l’alcool de mébévérine ne sont pas largement documentées dans les sources disponibles.

- il est dérivé de la mébévérine, qui est synthétisée par divers procédés chimiques.

- Les méthodes de production industrielle impliquent probablement des modifications du composé parent pour produire de l’alcool de mébévérine.

Analyse Des Réactions Chimiques

- L’alcool de mébévérine peut subir des réactions similaires à celles de la mébévérine.

- Les réactions courantes comprennent l’oxydation, la réduction et la substitution.

- Les réactifs et les conditions utilisés dans ces réactions dépendraient de la transformation spécifique.

- Les principaux produits formés varient en fonction du type de réaction.

Applications de la recherche scientifique

- Les applications de l’alcool de mébévérine s’étendent à plusieurs domaines :

Chimie : Il sert de composé modèle pour l’étude des antispasmodiques musculotropes.

Biologie : Les chercheurs explorent ses effets sur la relaxation des muscles lisses et la motilité intestinale.

Médecine : Cliniquement, il aide à gérer les symptômes du SCI en réduisant les spasmes intestinaux.

Industrie : Les entreprises pharmaceutiques peuvent étudier son potentiel en tant qu’agent thérapeutique.

Applications De Recherche Scientifique

Pharmacokinetics of Mebeverine Alcohol

Mebeverine undergoes hydrolysis to form this compound and veratric acid. The pharmacokinetic properties of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value (Test) | Value (Reference) |

|---|---|---|

| AUC0-t (ng.h/ml) | 33.411 ± 15.427 | 31.621 ± 16.330 |

| Cmax (ng/ml) | 4.677 ± 2.159 | 4.495 ± 2.408 |

| tmax (h) | 4.500 ± 1.764 | 4.500 ± 2.323 |

| t1/2 (h) | 4.606 ± 2.089 | 4.652 ± 2.100 |

These values indicate that this compound has a relatively stable pharmacokinetic profile, which is crucial for ensuring therapeutic efficacy in patients with IBS .

Clinical Implications and Case Studies

This compound has been implicated in several clinical scenarios, particularly concerning its metabolism and interaction with drug testing.

False-Positive Drug Tests

Mebeverine and its metabolites can lead to false-positive results in drug screening tests for amphetamines and ecstasy. Several case reports have documented instances where patients tested positive for these substances after taking mebeverine:

- A study reported a male patient whose urine tested positive for amphetamines after using mebeverine, although subsequent tests ruled out the presence of actual amphetamines .

- Another case involved a patient who faced dismissal from a rehabilitation clinic due to a positive test result linked to mebeverine use .

These cases highlight the need for healthcare providers to be aware of the potential for mebeverine to interfere with drug testing protocols.

Analytical Methods for Detection

The detection and quantification of this compound and its metabolites are essential for both clinical and forensic toxicology.

HPLC-MS/MS Methodology

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous quantification of this compound, veratric acid, and other metabolites in human plasma:

Mécanisme D'action

- L’alcool de mébévérine exerce ses effets en relaxant les muscles lisses intestinaux.

- Les cibles moléculaires impliquent probablement des canaux ioniques ou des récepteurs impliqués dans la contraction musculaire.

- Les voies exactes restent un domaine de recherche en cours.

Comparaison Avec Des Composés Similaires

- Bien que l’alcool de mébévérine soit moins étudié, nous pouvons le comparer à d’autres antispasmodiques :

Mébévérine (composé parent) : Partage un mécanisme d’action similaire.

Huile de menthe poivrée : Un autre antispasmodique utilisé pour le SCI.

Buscopan (bromure de butylbromure d’hyoscine) : Également efficace pour soulager les spasmes intestinaux.

Activité Biologique

Mebeverine alcohol, a metabolite of the antispasmodic drug mebeverine, has garnered attention for its biological activity, particularly in the context of treating irritable bowel syndrome (IBS) and other gastrointestinal disorders. This article reviews the pharmacological effects, bioavailability, and potential therapeutic applications of this compound based on diverse sources.

Overview of this compound

Mebeverine is primarily used as a spasmolytic agent to alleviate symptoms associated with IBS. Upon administration, mebeverine undergoes rapid enzymatic hydrolysis in vivo, resulting in the formation of this compound and veratric acid . The biological activities of these metabolites are crucial for understanding the therapeutic efficacy of mebeverine.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through various studies. A recent bioequivalence study demonstrated that the pharmacokinetic parameters for desmethyl this compound were comparable between test and reference products, indicating consistent absorption characteristics . Key pharmacokinetic parameters are summarized in Table 1.

| Parameter | Test Product (N=49) | Reference Product (N=49) |

|---|---|---|

| AUCτ (ng/ml/h) | 24.43 ± 8.71 | 26.15 ± 9.86 |

| Cmax (ng/ml) | 3.83 ± 1.35 | 3.96 ± 1.60 |

| Cτ (ng/ml) | 1.29 ± 0.64 | 1.21 ± 0.65 |

| Tmax (h) | 3.50 ± 1.41 | 4.50 ± 2.12 |

| Fluctuation Index (PTF%) | 146.51 ± 42.39 | 140.63 ± 44.30 |

Spasmolytic Activity

This compound exhibits significant spasmolytic activity, which is essential for its role in treating gastrointestinal disorders. Experimental studies have indicated that it effectively relaxes smooth muscle tissues by modulating calcium ion channels and influencing smooth muscle cell responses . This mechanism is critical for alleviating spasms associated with IBS.

Anti-Inflammatory Effects

In addition to its spasmolytic properties, this compound has shown potential anti-inflammatory effects in preclinical studies. Molecular docking simulations suggest that it interacts with muscarinic receptors and interleukin-β, which may contribute to its therapeutic effects in inflammatory conditions of the gastrointestinal tract .

Case Studies and Experimental Findings

In a series of experiments aimed at assessing the biological activity of mebeverine precursors, including this compound, researchers conducted in vitro assays to evaluate cytotoxicity and antimicrobial activity:

- Cytotoxicity : this compound did not exhibit cytotoxic effects against human malignant leukemic cell lines, suggesting a favorable safety profile .

- Antimicrobial Activity : While some derivatives showed modest antibacterial effects, mebeverine itself did not demonstrate significant antimicrobial activity within the tested concentration ranges .

Propriétés

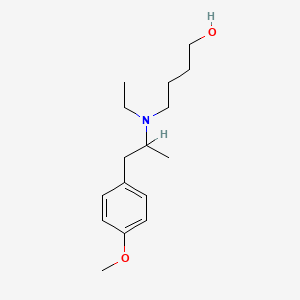

IUPAC Name |

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2/c1-4-17(11-5-6-12-18)14(2)13-15-7-9-16(19-3)10-8-15/h7-10,14,18H,4-6,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZAPRVKIAFOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931982 | |

| Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14367-47-6 | |

| Record name | 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14367-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebeverine alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014367476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEBEVERINE ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UK92XY6H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.